(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile
Description
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a thiophene ring and a substituted phenyl group (3-chloro-4-methoxy). The E-configuration of the double bond is critical for its electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c1-17-13-5-4-10(8-12(13)15)7-11(9-16)14-3-2-6-18-14/h2-8H,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFYVODTKVJJW-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and 2-thiophenecarboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the aldehydes and malononitrile in the presence of a base, such as piperidine, to form the desired propenenitrile compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Chemical Reactions Analysis
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which may have different biological activities.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C13H10ClN1O1S1
- Molecular Weight : 251.75 g/mol
Structural Features
The compound features:
- A chloro group that may enhance biological activity.
- A methoxy group that can influence solubility and reactivity.
- A thiophene ring that contributes to its electronic properties.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its predicted biological activities. Structure-activity relationship (SAR) studies indicate that compounds with similar structures may exhibit significant effects on biological systems, potentially leading to the development of new therapeutic agents.
Potential Biological Activities
- Antimicrobial Activity : Compounds containing thiophene rings have been documented to exhibit antimicrobial properties. The presence of the chloro group is believed to enhance potency against certain pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile | TBD | TBD |
| Amphotericin B | 0.5 | Cryptococcus neoformans |
| Chloramphenicol | 143 | Salmonella typhimurium |
Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation.
Example Findings :
- IC50 Value : 10 µM against non-small cell lung cancer cells.
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
Material Science
The unique structural properties of this compound make it a candidate for research in material science. Its ability to form conductive polymers or composites can be explored for applications in organic electronics, sensors, and photovoltaic devices.
Organic Synthesis
The compound can be synthesized through various methods, including the reaction of thiophene with α,β-unsaturated nitriles. This versatility in synthesis allows for the exploration of derivatives that may possess enhanced properties or activities.
General Synthesis Method :
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in biological effects.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Their Implications
Physical and Chemical Properties
- Conformational Analysis: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C=C torsion angle: 3.2°), favoring planar geometry for resonance stabilization . Similar behavior is expected for the target compound.
- Predicted Properties : Chlorophenyl-substituted analogs (e.g., CAS 338403-12-6) exhibit densities of ~1.345 g/cm³ and pKa values near -2.85, suggesting moderate acidity and high stability under physiological conditions .
Biological Activity
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring and a nitrile group, which are critical for its biological activity. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 239.73 g/mol
- Melting Point: Approximately 50 °C
- Solubility: Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound primarily involves the inhibition of key signaling pathways related to cancer cell proliferation and survival.
Target Pathways
-
PI3K/Akt/mTOR Pathway :
- This pathway is crucial for cell growth and survival. The compound has been shown to inhibit PI3K and mTOR activities, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Cell Cycle Regulation :
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective at higher concentrations |
Case Studies
Case Study 1: Breast Cancer
In a recent study, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as cleaved caspase-3.
Case Study 2: Lung Cancer
Another investigation focused on A549 lung cancer cells revealed that treatment with the compound led to G1 phase arrest and decreased expression of cyclins D1 and E. This suggests that the compound effectively disrupts the cell cycle progression necessary for tumor growth .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- XRD Crystallography : Confirm molecular geometry and intermolecular interactions (e.g., π-π stacking between thiophene and phenyl rings) .
- IR Spectroscopy : Identify nitrile stretching (~2220 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).
Advanced Tip : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict vibrational frequencies and compare with experimental IR data .
How do experimental XRD structures compare with DFT-calculated geometries, and what discrepancies might arise?
Q. Advanced Research Focus
- Key Parameters :
- Discrepancy Analysis :
Methodological Note : Validate computational models by comparing experimental and theoretical dipole moments.
How can researchers resolve contradictions in spectral data when confirming the compound’s structure?
Q. Advanced Research Focus
- Contradiction Scenarios :
- NMR Signal Overlap : Use NOESY to confirm spatial proximity of protons (e.g., thiophene vs. methoxyphenyl groups).
- Mass Spectrometry : Perform HRMS-ESI to verify the molecular ion ([M+H]⁺) and rule out isobaric impurities.
- XRD vs. DFT : If bond angles conflict, check for crystal defects (e.g., twinning) or apply multivariate statistical analysis to XRD data .
Case Study : In a structurally similar enenitrile, conflicting NOE interactions were resolved by synthesizing a deuterated analog to isolate specific proton environments .
What strategies are recommended for analyzing the electronic effects of substituents on the compound’s reactivity?
Q. Advanced Research Focus
- Substituent Impact :
- Chloro Group : Electron-withdrawing effect reduces electron density on the vinyl nitrile, increasing electrophilicity.
- Methoxy Group : Electron-donating resonance enhances conjugation with the phenyl ring, stabilizing intermediates.
- Methodology :
Example : In a related chlorophenyl derivative, FMO analysis revealed LUMO localization on the nitrile carbon, directing nucleophilic attack to that site .
How can researchers design experiments to evaluate the compound’s potential as a pharmacophore in drug discovery?
Q. Advanced Research Focus
- In Silico Screening :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs).
- Use ADMET prediction tools to evaluate bioavailability and toxicity.
- In Vitro Assays :
Methodological Note : Correlate electronic properties (e.g., logP from HPLC) with bioactivity to establish structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
